molecular formula C11H12F2N2OS B6001114 N-(2,4-difluorophenyl)morpholine-4-carbothioamide

N-(2,4-difluorophenyl)morpholine-4-carbothioamide

Cat. No.: B6001114
M. Wt: 258.29 g/mol
InChI Key: NYPITPCQRZVHMH-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)morpholine-4-carbothioamide is a compound that belongs to the class of thioureas, which are organosulfur compounds. This compound is characterized by the presence of a morpholine ring attached to a carbothioamide group, with two fluorine atoms substituted at the 2 and 4 positions of the phenyl ring. Thioureas are known for their versatility in the synthesis of biologically relevant heterocycles and their ability to form efficient hydrogen-bonding interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)morpholine-4-carbothioamide typically involves the reaction of 2,4-difluoroaniline with morpholine-4-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous synthesis processes using microreactors. These methods optimize reaction conditions such as temperature, reactant molar ratios, and residence time to achieve high yields and selectivity. For example, the reaction between morpholine and 2,4-difluoronitrobenzene can be optimized in microreactors to produce intermediates that lead to the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)morpholine-4-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)morpholine-4-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming hydrogen bonds and other interactions with the active site. This inhibition can lead to the disruption of essential biological processes in microbial cells, resulting in their death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-difluorophenyl)morpholine-4-carbothioamide include:

Uniqueness

This compound is unique due to the presence of fluorine atoms on the phenyl ring, which can enhance its biological activity and stability. The fluorine atoms can also influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2,4-difluorophenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2OS/c12-8-1-2-10(9(13)7-8)14-11(17)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPITPCQRZVHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823925
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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